![molecular formula C8H10N2O2S B1443041 2,3-dihydro-1H-isoindole-5-sulfonamide CAS No. 1306603-24-6](/img/structure/B1443041.png)
2,3-dihydro-1H-isoindole-5-sulfonamide
Overview
Description
2,3-Dihydro-1H-isoindole-5-sulfonamide (DHS) is an organic compound that is used in a variety of scientific applications. DHS is a white, odorless powder that is soluble in water, ethanol, and methanol. DHS has a molecular mass of 175.24 g/mol and a melting point of 131-133 °C. DHS has a wide range of uses in scientific research, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a ligand in medicinal chemistry.
Scientific Research Applications
Enzyme Inhibition and Drug Development
2,3-Dihydro-1H-isoindole-5-sulfonamide derivatives have been explored for their potential as enzyme inhibitors, particularly in the context of obesity and diabetes treatment. For instance, a study by Busujima et al. (2015) identified a derivative as an orally available inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), showing significant suppression of fat absorption in mice, which is relevant for treating obesity and diabetes (Busujima et al., 2015).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives of 2,3-dihydro-1H-isoindole have been extensively studied as carbonic anhydrase inhibitors. Güzel et al. (2010) reported that certain derivatives are potent inhibitors of human carbonic anhydrase isoforms, which are relevant in medicinal chemistry applications, such as in the treatment of glaucoma and other diseases (Güzel et al., 2010). Similarly, a study by Demir-Yazıcı et al. (2019) found that sulfonamidoindole-based hydrazones show selective inhibition against tumor-associated carbonic anhydrase isoforms, suggesting potential applications in cancer therapy (Demir-Yazıcı et al., 2019).
Molecular Modeling and Drug Design
Molecular modeling studies, as demonstrated in the research by Demir-Yazıcı et al. (2019), have been crucial in understanding the binding interactions between these compounds and their target enzymes. This approach aids in the design of more effective inhibitors based on the structure of this compound (Demir-Yazıcı et al., 2019).
Structural and Conformational Analysis
The structural and conformational analysis of derivatives of this compound is also a significant area of research. For example, Crich et al. (1995) conducted a detailed comparison of the solution and solid-state conformations of hexahydropyrrolo[2,3-b]indoles, closely related to 2,3-dihydro-1H-isoindole derivatives, highlighting the complexities of their molecular structures (Crich et al., 1995).
Anticancer Properties
Some studies have focused on the anticancer properties of sulfonamide derivatives of 2,3-dihydro-1H-isoindole. These compounds have shown potential in inhibiting tumor-associated enzymes, suggesting their usefulness in developing new cancer therapies. The work by Supuran et al. (2001) provides a comprehensive overview of carbonic anhydrase inhibitors, including sulfonamide derivatives, and their applications in cancer treatment (Supuran et al., 2001).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives are critical for their development as therapeutic agents. Studies like those by Granchi et al. (2011) and Büyükkıdan et al. (2017) provide insights into the synthesis processes and the structural elucidation of these compounds, which are fundamental in assessing their pharmacological potential (Granchi et al., 2011); (Büyükkıdan et al., 2017).
properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYHTVTDQHXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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